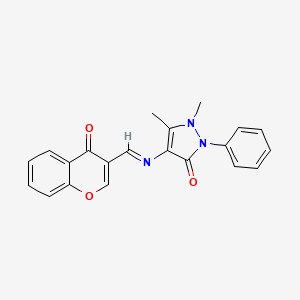
N-(2-methoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide, commonly known as MP-10, is a synthetic compound that belongs to the class of piperazine derivatives. MP-10 has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
MP-10 exerts its effects by binding to the serotonin 5-HT1A and 5-HT7 receptors, which are involved in the regulation of mood, anxiety, and cognition. MP-10 also inhibits the activity of phosphodiesterase type 5 (PDE5), which is involved in the degradation of cyclic guanosine monophosphate (cGMP). The inhibition of PDE5 results in an increase in cGMP levels, leading to vasodilation and relaxation of smooth muscle cells.
Biochemical and Physiological Effects:
MP-10 has been shown to have various biochemical and physiological effects. In cancer, MP-10 induces apoptosis and cell cycle arrest by activating the p53 pathway and inhibiting the Akt/mTOR pathway. In inflammation, MP-10 inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) by inhibiting the nuclear factor-kappa B (NF-κB) pathway. In neurological disorders, MP-10 reduces oxidative stress and inflammation by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of MP-10 is its high potency and selectivity for the serotonin 5-HT1A and 5-HT7 receptors. This makes it a valuable tool for studying the role of these receptors in various diseases. However, one of the limitations of MP-10 is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on MP-10. One direction is to investigate its potential therapeutic applications in other diseases such as cardiovascular diseases and metabolic disorders. Another direction is to develop more potent and selective analogs of MP-10 that can overcome its limitations such as poor solubility. Additionally, the mechanism of action of MP-10 needs to be further elucidated to fully understand its effects in various diseases.
Synthesis Methods
The synthesis of MP-10 involves the reaction of 2-methoxybenzoyl chloride with 2-aminopyrimidine in the presence of triethylamine. The resulting intermediate is then reacted with piperazinecarboxamide to obtain MP-10. The purity of MP-10 can be increased by recrystallization.
Scientific Research Applications
MP-10 has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer, MP-10 has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is a key factor in many diseases, and MP-10 has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, MP-10 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
N-(2-methoxyphenyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-23-14-6-3-2-5-13(14)19-16(22)21-11-9-20(10-12-21)15-17-7-4-8-18-15/h2-8H,9-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBMRJJDTDKJLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

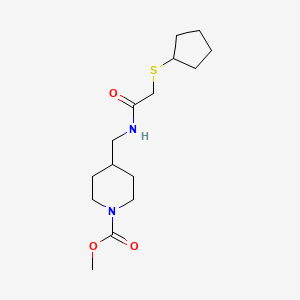


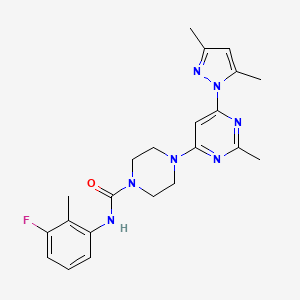
![N-(2-chloro-4-methylphenyl)-2-[1-(4-methylbenzyl)-1H-pyrrol-2-yl]-2-oxoacetamide](/img/structure/B2749826.png)

![4-methyl-3-nitro-N-[(E)-2-phenylethenyl]sulfonyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2749829.png)
![4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2749832.png)
![3-(2-chloro-6-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2749833.png)
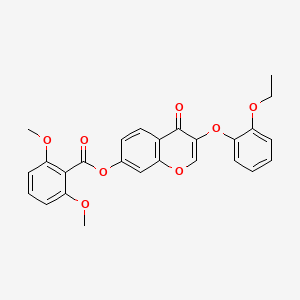
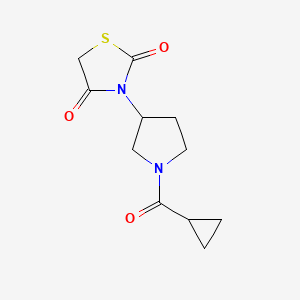
![9-Ethylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride](/img/structure/B2749839.png)
![N'-(5-chloro-2-methylphenyl)-N-methyl-N-(2-{5-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-1,2,4-oxadiazol-3-yl}ethyl)urea](/img/structure/B2749840.png)
